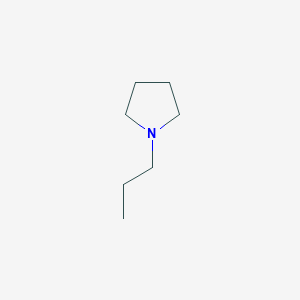

1-Propylpyrrolidine

Description

Properties

IUPAC Name |

1-propylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-5-8-6-3-4-7-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNRRPIYRBBHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propyl Halide Alkylation

In a representative procedure, pyrrolidine is reacted with 1-bromopropane in acetonitrile at 30°C for 24 hours. The reaction proceeds via an SN2 mechanism, with the pyrrolidine nitrogen attacking the electrophilic carbon of the propyl halide. The resulting 1-propylpyrrolidinium bromide intermediate is purified through salting-out techniques using acetonitrile and ethyl acetate. Critical factors influencing yield include:

Alternative Alkylating Agents

While 1-bromopropane is standard, 1-chloropropane and 1-iodopropane have been explored. Iodide variants offer faster kinetics due to better leaving-group ability but are cost-prohibitive for industrial applications. Chloride variants require prolonged reaction times (48–72 hours) but are economically favorable for large-scale synthesis.

Reductive Amination Strategies

Reductive amination provides an alternative pathway, particularly for integrating the propyl group during pyrrolidine ring formation. This method is advantageous when starting from linear precursors.

Ketone-Based Cyclization

A 1,4-diketone substrate, such as 2,5-hexanedione, undergoes condensation with ammonia or a primary amine under reducing conditions. For instance, hydrogenation in the presence of Raney nickel at 80°C and 50 atm H₂ yields this compound via intramolecular cyclization. The reaction mechanism involves:

Aldehyde Substrates

Propionaldehyde derivatives react with 1,3-diaminopropane under acidic catalysis to form Schiff bases, which are reduced using sodium cyanoborohydride. This method offers stereochemical control but requires meticulous pH management to avoid polymerization side reactions.

Cyclization of Linear Precursors

Amino Alcohol Cyclization

γ-Amino alcohols, such as 3-(aminopropyl)propanol, undergo dehydration-cyclization in the presence of sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine. Yields up to 78% have been reported under optimized conditions (120°C, 6 hours).

Halide-Mediated Cyclization

Bromo- or chloro-substituted linear amines, like 4-bromo-1-aminopentane, facilitate cyclization via intramolecular SN2 displacement. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while crown ethers improve halide leaving-group ability.

Industrial-Scale Synthesis

Continuous Flow Alkylation

Modern facilities adopt continuous flow reactors to optimize this compound production. Key advantages include:

-

Enhanced heat transfer : Mitigates exothermic side reactions.

-

Improved mixing : Reduces localized concentration gradients.

A typical setup involves pumping pyrrolidine and 1-bromopropane through a heated tubular reactor (residence time: 30 minutes), with in-line distillation units for immediate product separation.

Purification Protocols

Industrial purification employs fractional distillation under reduced pressure (boiling point: 142–145°C at 760 mmHg). Residual halides are removed via aqueous washes, followed by molecular sieve drying to achieve >99.5% purity.

Comparative Analysis of Synthetic Methods

| Method | Reactants | Conditions | Yield | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Direct Alkylation | Pyrrolidine, 1-bromopropane | 30°C, 24h, acetonitrile | 85–90% | High | Halide byproduct removal |

| Reductive Amination | 2,5-hexanedione, NH₃ | 80°C, 50 atm H₂, Raney Ni | 70–78% | Moderate | Catalyst cost |

| Amino Alcohol Cyclization | 3-(aminopropyl)propanol | 120°C, H₂SO₄, 6h | 75–78% | Low | Acid waste management |

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-propylpyrrolidone using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of pyrrolidine, 1-propyl- can yield N-propylpyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-propylpyrrolidone

Reduction: N-propylpyrrolidine

Substitution: Various N-substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Propylpyrrolidine has shown promise in several therapeutic areas, particularly in cancer research and neuropharmacology.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Rhopaladins A-D : These marine alkaloids showed cytotoxicity against human tumor cells. The derivative propylpyrrolidine-2-carboxamide (RPDPD) was synthesized and evaluated for its anti-tumor activity against HeLa cells, demonstrating an IC50 value of 24.23 μmol/L, indicating potent activity with low hepatotoxicity .

| Compound | IC50 (μmol/L) | Cell Line | Effect |

|---|---|---|---|

| RPDPD | 24.23 | HeLa | Induced apoptosis |

| Veliparib | ~4 | MDA-MB-436 | PARP inhibition |

Neuropharmacology

In neuropharmacology, compounds derived from this compound have been investigated for their effects on neurotransmitter systems. For example:

- NOP Receptors : A study characterized a non-peptide ligand derived from this compound that acts as an antagonist at NOP receptors in pain regulation pathways .

Material Science Applications

In material science, this compound derivatives are being explored as components in ionic liquids and electrolytes due to their favorable electrochemical properties.

Ionic Liquids

Research indicates that alkylated pyrrolidinium salts, including those derived from this compound, exhibit high conductivities and stability, making them suitable for applications in:

| Application | Properties |

|---|---|

| Electrolytes for batteries | High conductivity and stability |

| Solvents for organic reactions | Nonflammable and nonvolatile |

Case Study 1: Anticancer Efficacy of RPDPD

A comprehensive study evaluated the anticancer efficacy of RPDPD on HeLa cells:

- Methodology : CCK8 assay and apoptosis assays were conducted.

- Findings : RPDPD inhibited cell proliferation in a dose-dependent manner and induced apoptosis significantly by modulating key oncogenes associated with HPV .

Case Study 2: Neuropharmacological Effects

A study on the antagonistic actions of a compound derived from this compound at NOP receptors highlighted its potential in pain management:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-propyl- involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, pyrrolidine derivatives have been shown to inhibit enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters in the brain . Additionally, they can interact with ion channels and transporters, affecting ion flux and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 1-Propylpyrrolidine

Physicochemical Properties

Biological Activity

1-Propylpyrrolidine, a derivative of pyrrolidine, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, its implications in drug discovery, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 113.2 g/mol. The addition of a propyl group at the nitrogen atom of the pyrrolidine ring enhances its solubility and reactivity, making it suitable for various applications in biological systems.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes within biological pathways. Research indicates that it may modulate receptor activity or enzyme function, suggesting potential therapeutic applications in areas such as cancer treatment and neuropharmacology .

Potential Targets

- Receptors : this compound may selectively bind to certain receptors, influencing downstream signaling pathways.

- Enzymes : It has been shown to modulate enzyme activities, which can affect metabolic processes and cellular functions.

Anticancer Activity

One notable study investigated the anticancer properties of a related compound, RPDPD (a pyrrolidine derivative), which demonstrated significant cytotoxicity against HeLa cells (cervical cancer cell line). The compound inhibited cell proliferation in a dose-dependent manner with an IC50 value of 24.23 μmol/L, while exhibiting low hepatotoxicity (IC50 of 235.6 μmol/L) against normal hepatocyte LO2 cells . This suggests that derivatives of this compound may have similar therapeutic potential.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μmol/L) | Hepatotoxicity IC50 (μmol/L) |

|---|---|---|---|

| RPDPD | HeLa | 24.23 | 235.6 |

| Cisplatin | HeLa | 17.36 | 21.32 |

The study on RPDPD revealed that it induced apoptosis in HeLa cells, increasing the percentage of apoptotic cells from 10.67% (control) to 35.5% at its IC50 concentration after 48 hours . Additionally, it inhibited the expression of oncogenes E6 and E7 from human papillomavirus (HPV), which are crucial in cervical cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the pyrrolidine structure can enhance biological activity. For instance, variations in the alkyl chain length and functional groups attached to the pyrrolidine ring can significantly alter binding affinity and selectivity towards biological targets .

Table 2: SAR Insights for Pyrrolidine Derivatives

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Alkyl Chain Length | Modulates receptor binding | Longer chains may increase lipophilicity |

| Functional Groups | Alters enzyme inhibition | Specific groups enhance selectivity |

Q & A

Q. How can computational modeling enhance the design of this compound derivatives with improved target selectivity?

- Answer : Perform molecular dynamics simulations to assess binding pocket flexibility. Free energy perturbation (FEP) calculations predict affinity changes for specific substitutions. Train machine learning models on existing SAR data to prioritize novel analogs. Validate predictions with in vitro selectivity panels (e.g., kinase profiling) .

Methodological Frameworks

- For SAR Studies : Apply the PICO framework (Population: Target enzyme; Intervention: Derivative; Comparison: Wild-type activity; Outcome: IC₅₀) to structure hypotheses .

- For Data Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.